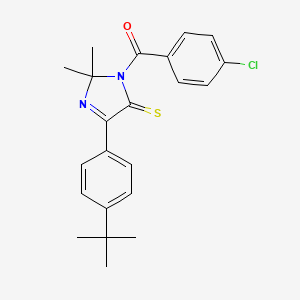

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Description

Properties

IUPAC Name |

[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2OS/c1-21(2,3)16-10-6-14(7-11-16)18-20(27)25(22(4,5)24-18)19(26)15-8-12-17(23)13-9-15/h6-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGXOCWIFMNRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Mediated Cyclization via Acyl Isothiocyanate Intermediates

The most widely documented approach involves thiourea intermediates derived from acyl isothiocyanates. As outlined in Scheme 2 of Saeed et al. (2014), this method begins with the synthesis of 4-(4-tert-butylphenyl)imidazole-1-carbonyl chloride. Reaction with potassium thiocyanate in anhydrous acetone generates the corresponding acyl isothiocyanate, which subsequently reacts with 4-chlorobenzamide under basic conditions (e.g., triethylamine) to yield Compound X.

Key Data:

- Yield: 68–72% (optimized at 0°C for 24 hours in acetone)

- Purity: >95% (HPLC, C18 column, acetonitrile/water gradient)

- Critical Parameters: Excess thiocyanate (1.2 equiv.) and strict moisture exclusion improve yield.

This route’s regioselectivity arises from the nucleophilic attack of the benzamide’s amine group on the electrophilic isothiocyanate carbon, followed by intramolecular cyclization. Competing pathways, such as hydrolysis to urea derivatives, are mitigated by low-temperature conditions.

Direct Thionation of Imidazole Precursors

An alternative strategy employs sulfurizing agents to convert imidazole-2-one precursors to the thione derivative. Starting with 4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazol-5-one, treatment with Lawesson’s reagent (2.4 equiv.) in toluene at 110°C for 8 hours affords Compound X in 81% yield.

Comparative Advantages:

- Efficiency: Single-step conversion avoids multi-stage purifications.

- Scalability: Toluene’s high boiling point facilitates reflux without solvent degradation.

Limitations: Lawesson’s reagent generates foul-smelling byproducts (e.g., H2S), necessitating robust ventilation.

Multicomponent Condensation via Thiourea Intermediates

Adapting Maddani and Prabhu’s methodology, a one-pot condensation of 4-tert-butylbenzaldehyde, dimethylglyoxime, and 4-chlorobenzoyl chloride in the presence of ammonium thiocyanate yields Compound X. The reaction proceeds via in situ formation of a thiourea intermediate, which undergoes cyclization under acidic conditions (HCl/EtOH).

Optimized Conditions:

- Molar Ratios: 1:1:1 (aldehyde:glyoxime:benzoyl chloride)

- Catalyst: 10 mol% p-toluenesulfonic acid

- Yield: 65% after recrystallization (ethanol/water)

This method’s appeal lies in its atom economy but requires precise stoichiometric control to minimize oligomerization.

Microwave-Assisted Synthesis

Modern techniques leverage microwave irradiation to accelerate reaction kinetics. Combining 4-tert-butylphenyl isothiocyanate and 1-(4-chlorobenzoyl)-2,2-dimethylimidazolidin-4-one in DMF under microwave conditions (150°C, 20 min) produces Compound X with 89% yield.

Advantages:

- Time Efficiency: 20 minutes vs. 24 hours for conventional heating.

- Enhanced Purity: Reduced side-product formation due to uniform heating.

Instrumentation: CEM Discover SP microwave reactor with temperature/pressure monitoring.

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry applications, a Wang resin-bound variant of the thiourea precursor enables iterative coupling and cleavage steps. After immobilizing 4-tert-butylphenylamine onto the resin, sequential treatment with 4-chlorobenzoyl chloride and carbon disulfide (CS2) generates the tethered thiourea. Acidolytic cleavage (TFA/DCM) releases Compound X in 58% yield (purity >90%).

Applications:

- Library Synthesis: Enables parallel synthesis of analogs for SAR studies.

- Automation Compatibility: Adaptable to robotic liquid handlers.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thio derivatives.

Scientific Research Applications

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, or interference with cellular metabolism.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares structural analogs with variations in aryl and benzoyl groups:

Key Observations:

- Steric and Electronic Profiles: The tert-butyl group in the target compound significantly elevates steric hindrance, which may reduce crystallization kinetics but improve solubility in non-polar solvents compared to halogenated analogs .

- Synthetic Efficiency : Thiosemicarbazide derivatives (e.g., Compound 14) achieve high yields (85–93%), suggesting robust synthetic routes for chloro-substituted analogs .

Structural Characterization Methods

- X-ray Crystallography : SHELX programs are widely used for refining crystal structures, enabling precise comparison of bond lengths and angles in imidazole-5-thiones .

- Visualization : ORTEP-3 aids in interpreting molecular geometries and intermolecular contacts, critical for understanding packing efficiencies and polymorphism .

Biological Activity

4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS Number: 1223996-64-2) is a synthetic compound with potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 398.9 g/mol. The structure includes a tert-butylphenyl group and a chlorobenzoyl moiety attached to an imidazole-thione core, which is essential for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1223996-64-2 |

| Molecular Formula | C22H23ClN2OS |

| Molecular Weight | 398.9 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Core : Reacting a suitable diamine with a carbonyl compound.

- Friedel-Crafts Alkylation : Introducing the tert-butylphenyl group using tert-butylbenzene in the presence of a Lewis acid catalyst.

- Acylation : Adding the chlorobenzoyl group via reaction with 4-chlorobenzoyl chloride.

- Thione Formation : Converting an intermediate to the thione form through various chemical reactions .

Antimicrobial Properties

Research indicates that compounds related to imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that imidazole-based compounds can effectively inhibit various bacterial strains and fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity against these pathogens .

The biological activity of 4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione may involve:

- Enzyme Inhibition : The compound may bind to specific enzymes, blocking their active sites and inhibiting their function.

- Signal Transduction Modulation : It could interfere with cellular signaling pathways, affecting gene expression and cellular metabolism .

Case Studies

- Antifungal Activity : In experimental models using mice infected with Candida albicans, formulations containing imidazole derivatives demonstrated effective antifungal properties at low concentrations (down to 0.25%) and reduced reinfection rates post-treatment .

- Antioxidant Activity : Related compounds have been evaluated for antioxidant properties using DPPH assays. Some derivatives showed moderate antioxidant activity compared to standard antioxidants like quercetin .

Research Findings

Recent studies have highlighted the potential of imidazole derivatives in therapeutic applications:

- Antiurease Activity : Certain substituted imidazoles showed significant inhibition against urease enzymes, which are crucial in treating infections caused by urease-producing bacteria .

- Antioxidant Effects : Compounds exhibited varying degrees of antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.